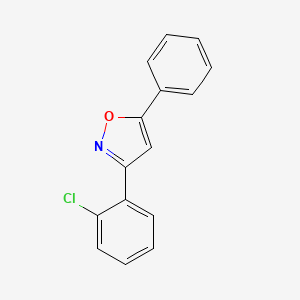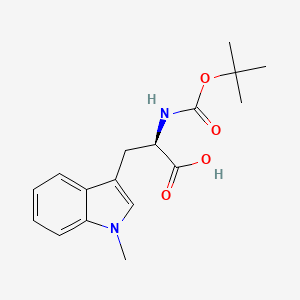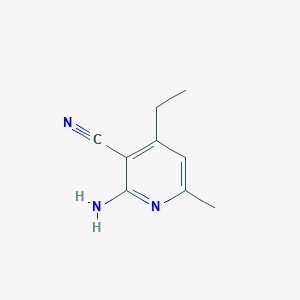
Ethyl 3-Bromo-4-chloroindole-1-carboxylate
Descripción general
Descripción
Ethyl 3-Bromo-4-chloroindole-1-carboxylate is a chemical compound with the molecular formula C11H9BrClNO2 . It has a molecular weight of 302.55 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-Bromo-4-chloroindole-1-carboxylate consists of an indole ring substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively . The indole ring is also substituted with an ethyl carboxylate group at the 1st position .Physical And Chemical Properties Analysis
Ethyl 3-Bromo-4-chloroindole-1-carboxylate is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the papers retrieved.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations : Ethyl 3-Bromo-4-chloroindole-1-carboxylate and similar compounds are often used as intermediates in the synthesis of complex organic compounds. For instance, they undergo various chemical transformations, including halogenation and rearrangement under specific conditions, to form different organic structures (Acheson, Prince, & Procter, 1979).
Catalytic Applications : These compounds may also be involved in catalytic processes. For example, certain indole derivatives have been used as catalysts in the synthesis of polyhydroquinoline derivatives (Khaligh, 2014).
Synthesis of Pharmacologically Active Compounds : Compounds like Ethyl 3-Bromo-4-chloroindole-1-carboxylate can be key intermediates in the synthesis of pharmacologically active molecules. For instance, some derivatives are used in the synthesis of insecticides (Zhi-li, 2007).
Mechanistic Studies in Organic Chemistry : These compounds are often used in mechanistic studies to understand complex reactions in organic chemistry. For example, studies on amide formation in aqueous media using related compounds can provide insights into bioconjugation processes (Nakajima & Ikada, 1995).
Material Science and Optical Applications : Some derivatives of Ethyl 3-Bromo-4-chloroindole-1-carboxylate have been studied for their potential use in optical materials due to their non-linear optical properties (Chandrakantha et al., 2013).
Safety and Hazards
Ethyl 3-Bromo-4-chloroindole-1-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
ethyl 3-bromo-4-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)14-6-7(12)10-8(13)4-3-5-9(10)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAGQMWNCBEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375064-58-6 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-6-amine)](/img/structure/B1642165.png)




![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)



![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)

![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)